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Compound of Interest

Compound Name: Akr1C3-IN-7

Cat. No.: B12404006

In-Depth Technical Guide: Akr1C3-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of Akr1C3-IN-7, a potent and selective inhibitor of the aldo-keto
reductase 1C3 (AKR1C3) enzyme. All quantitative data is summarized in structured tables, and
detailed experimental methodologies are provided.

Chemical Structure and Properties

AKkrlC3-IN-7, systematically named 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-
tolyl)acetamide, is a novel synthetic compound identified as a potent AKR1C3 inhibitor. Its
chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Akr1C3-IN-7
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Property Value Reference

2-(6-methoxy-3-methyl-4-oxo-
IUPAC Name 4H-quinazolin-3-yl)-N-(p- N/A

tolyl)acetamide

Molecular Formula C24H20N204 [1]

Molecular Weight 400.43 g/mol [1]

COC1=CC2=C(C=C1)N(C(=0)

Canonical SMILES C(N(C)C2)=0)CC(=0O)NC3=C N/A
C=C(C)C=C3

Appearance White to off-white solid N/A

Solubility Soluble in DMSO N/A

Melting Point Not Reported N/A

Boiling Point Not Reported N/A

Biological Activity

AKkrlC3-IN-7 is a highly potent and selective inhibitor of the human AKR1C3 enzyme. AKR1C3
is a critical enzyme in the biosynthesis of androgens and is overexpressed in several cancers,
including castration-resistant prostate cancer, making it a key therapeutic target.

Table 2: In Vitro Biological Activity of Akr1C3-IN-7

Parameter Value Cell Line/Target Reference

Recombinant Human
AKR1C3 ICso 0.19 uM [1]
AKR1C3

o ] 22rv1 (Prostate
Antiproliferative ICso 54.81 £ 2.47 uyM [1]
Cancer)

Mechanism of Action and Signaling Pathway
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AkrlC3-IN-7 exerts its biological effect by directly inhibiting the enzymatic activity of AKR1C3.
This enzyme is a key player in the steroidogenic pathway, catalyzing the reduction of
androstenedione to testosterone. In castration-resistant prostate cancer, the intratumoral
production of androgens mediated by AKR1C3 can drive tumor growth despite androgen
deprivation therapy. By inhibiting AKR1C3, Akr1C3-IN-7 effectively blocks this pathway, leading
to a reduction in androgen levels within the tumor microenvironment and subsequent inhibition

of cancer cell proliferation.

The diagram below illustrates the role of AKR1C3 in the androgen biosynthesis pathway and
the point of intervention for Akr1C3-IN-7.

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of AKR1C3 in androgen biosynthesis and the inhibitory
action of Akr1C3-IN-7.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
AkrlC3-IN-7.

Synthesis of 2-(6-methoxy-3-methyl-4-0x0-4H-
quinazolin-3-yl)-N-(p-tolyl)acetamide
The synthesis of Akr1C3-IN-7 is based on the procedures outlined by Pippione et al. (2022) for

the synthesis of novel AKR1C3 inhibitors.

Experimental Workflow:
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/Step 1: Synthesis of 2-amino-5-methoxybenzoic acid derivative\

Starting Material:
2-amino-5-methoxybenzoic acid

(Reaction with chloroacetyl chloride)

y

Intermediate 1:
2-(2-chloroacetamido)-5-methoxybenzoic acid

(ste

p 2: Cyclization to form the quinazolinone core\

(Reaction with methylamine)

‘

Intermediate 2:
(methylamino)methyl)-6-methoxyquinazolin-4(3H)-one

-

J

Detailed Protocol:

Step 3: Nvalkylation

Geaction with 2-chIoro-N-(p-tonI)acetamide)

Final Product:
Akr1C3-IN-7

Click to download full resolution via product page

Figure 2: General synthetic workflow for Akr1C3-IN-7.
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o Step 1: Synthesis of 2-(2-chloroacetamido)-5-methoxybenzoic acid. To a solution of 2-amino-
5-methoxybenzoic acid in an appropriate solvent (e.g., dioxane), chloroacetyl chloride is
added dropwise at 0 °C. The reaction is stirred at room temperature until completion,
monitored by TLC. The product is isolated by precipitation and filtration.

e Step 2: Synthesis of 2-((methylamino)methyl)-6-methoxyquinazolin-4(3H)-one. The
intermediate from Step 1 is reacted with an excess of methylamine in a suitable solvent
under reflux. The reaction progress is monitored by TLC. The product is isolated by
evaporation of the solvent and purification by column chromatography.

o Step 3: Synthesis of 2-(6-methoxy-3-methyl-4-oxo-4H-quinazolin-3-yl)-N-(p-tolyl)acetamide
(AkrlC3-IN-7). The intermediate from Step 2 is dissolved in a polar aprotic solvent (e.g.,
DMF) and treated with a base (e.g., K2COs) and 2-chloro-N-(p-tolyl)acetamide. The mixture
is heated until the reaction is complete (monitored by TLC). The final product is isolated by
extraction and purified by recrystallization or column chromatography.

AKR1C3 Inhibition Assay (Enzymatic)

The potency of Akr1C3-IN-7 against the AKR1C3 enzyme is determined by measuring the
inhibition of the NADPH-dependent reduction of a substrate.

Protocol:
o Reagents and Materials:
o Recombinant human AKR1C3 enzyme
o NADPH
o Substrate (e.g., 9,10-phenanthrenequinone)
o Akr1lC3-IN-7 (dissolved in DMSO)
o Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
o 96-well microplate

o Microplate reader capable of measuring absorbance at 340 nm

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12404006?utm_src=pdf-body
https://www.benchchem.com/product/b12404006?utm_src=pdf-body
https://www.benchchem.com/product/b12404006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Procedure:

(¢]

A reaction mixture containing the assay buffer, AKR1C3 enzyme, and NADPH is prepared.
o Akr1lC3-IN-7 is added to the wells at various concentrations.
o The reaction is initiated by the addition of the substrate.

o The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is
monitored over time.

o The initial reaction velocities are calculated.

o The percent inhibition for each concentration of AkrlC3-IN-7 is determined relative to a
DMSO control.

o The ICso value is calculated by fitting the dose-response data to a suitable equation (e.g.,
four-parameter logistic equation).

Cell Proliferation Assay

The antiproliferative activity of AkrlC3-IN-7 is assessed using a cell-based assay, such as the
MTT or CellTiter-Glo assay.

Protocol (MTT Assay Example):
e Cell Culture:

o 22rv1 prostate cancer cells are cultured in appropriate media supplemented with fetal
bovine serum and antibiotics.

e Procedure:
o Cells are seeded in a 96-well plate and allowed to adhere overnight.

o The culture medium is replaced with fresh medium containing various concentrations of
AKkrlC3-IN-7 (or DMSO as a vehicle control).

o The cells are incubated for a specified period (e.g., 72 hours).
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o MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours
to allow for the formation of formazan crystals.

o A solubilization solution (e.g., DMSO or a proprietary solution) is added to dissolve the
formazan crystals.

o The absorbance is measured at a wavelength of 570 nm.
o Cell viability is calculated as a percentage of the vehicle-treated control.

o The ICso value is determined by plotting cell viability against the logarithm of the drug
concentration and fitting the data to a dose-response curve.

Conclusion

AkrlC3-IN-7 is a valuable research tool for studying the role of AKR1C3 in various
physiological and pathological processes, particularly in the context of castration-resistant
prostate cancer. Its high potency and selectivity make it a promising lead compound for the
development of novel therapeutics targeting androgen biosynthesis. Further preclinical and
clinical investigations are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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